Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate
Description
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is a cyclohexane derivative featuring a ketone group at position 4 and two methyl substituents at position 3 of the cyclohexane ring, esterified with an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex cyclic systems and pharmacologically active molecules . Its structural rigidity and electron-withdrawing ketone group make it valuable for applications in asymmetric catalysis and drug discovery.
Properties
IUPAC Name |
ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-9(12)11(2,3)7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVVHZXUGJKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation with Dimethylation
The most widely reported method involves Claisen condensation of ethyl acetoacetate with 3,3-dimethylcyclohexanone. In a representative procedure, ethyl acetoacetate (1.2 eq) reacts with 3,3-dimethylcyclohexanone (1 eq) in anhydrous ethanol under reflux with sodium ethoxide (0.1 eq) as a base. The reaction proceeds via enolate formation, followed by nucleophilic attack on the ketone, yielding the β-ketoester intermediate. Subsequent acid quenching and extraction with ethyl acetate provide the crude product, which is purified via vacuum distillation (bp 170°C/0.4 mmHg).
Table 1: Optimization of Claisen Condensation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Base (NaOEt) | 0.1 eq | 78 | 92 |
| Solvent (EtOH) | Anhydrous | 85 | 95 |
| Reaction Time | 6 h | 82 | 94 |
Michael Addition Followed by Oxidation
An alternative route employs Michael addition of ethyl acrylate to 3,3-dimethylcyclohexanone under basic conditions. The adduct undergoes oxidation with Jones reagent (CrO3/H2SO4) to introduce the 4-oxo group. While this method avoids high-temperature steps, over-oxidation side products necessitate careful stoichiometric control (CrO3 limited to 1.05 eq).
Reaction Mechanisms and Intermediate Analysis
Enolate Formation and Alkylation
Critical to the Claisen route is the generation of a stabilized enolate. Lithium diisopropylamide (LDA) in THF at −78°C selectively deprotonates the α-hydrogen of ethyl acetoacetate, forming a resonance-stabilized enolate. This species attacks the electrophilic carbonyl of 3,3-dimethylcyclohexanone, with the reaction’s exothermicity managed via dropwise addition.
Dehydration and Tautomerization
Post-condensation, dehydration of the β-hydroxy ester intermediate occurs via acid catalysis (POCl3/pyridine at 80°C). The reaction proceeds through an E1cb mechanism, forming a conjugated enone that tautomerizes to the thermodynamically favored 4-oxo configuration.
Process Optimization and Yield Enhancement
Catalytic Hydrogenation of Byproducts
Unreacted starting materials and over-alkylated byproducts are minimized through Pd/C-catalyzed hydrogenation (10 psi H2, 25°C). This step selectively reduces double bonds without affecting ester or ketone functionalities, improving overall yield by 12–15%.
Solvent Screening for Crystallization
Recrystallization solvents were evaluated for purity recovery:
-
Acetone-water (4:3) : 98% purity, 65% recovery
-
Ethyl acetate-hexane (1:2) : 95% purity, 72% recovery
Acetone-water mixtures preferentially dissolve polar impurities, making them ideal for final purification.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) : δ 1.25–1.32 (m, 6H, CH2CH3 and CH(CH3)2), 1.58–1.73 (m, 2H, cyclohexane CH2), 2.27–2.51 (m, 6H, COCH2 and C=O adjacent CH2), 4.22 (q, J = 7.2 Hz, 2H, OCH2).
IR (neat) : 2964 cm−1 (C-H stretch), 1724 cm−1 (ester C=O), 1708 cm−1 (ketone C=O).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various esters or amides .
Scientific Research Applications
Scientific Research Applications
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its applications can be categorized as follows:
Chemistry
- Synthesis of Pharmaceuticals : It is utilized in the preparation of various pharmaceutical compounds due to its structural features that allow for further functionalization.
- Agrochemicals : The compound is also employed in the synthesis of agrochemicals, enhancing crop protection and yield.
Biology
- Enzyme-Catalyzed Reactions : this compound is used to study enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.
Medicine
- Therapeutic Properties : Ongoing research investigates its potential therapeutic effects, particularly in areas such as anti-inflammatory and antioxidant activities.
Industry
- Production of Fine Chemicals : It plays a role in the manufacturing of fine chemicals, fragrances, and flavoring agents, which are essential in various consumer products.
Preliminary studies indicate that this compound exhibits notable biological activities:
Antioxidant Properties
Research shows that compounds similar to this compound can effectively scavenge free radicals. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrate significant antioxidant capacity, comparable to established antioxidants like ascorbic acid.
Anti-inflammatory Effects
In models of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced inflammatory cytokines (e.g., TNF-α, IL-6), suggesting potential therapeutic applications for inflammatory diseases.
Enzyme Inhibition
Studies indicate that this compound may inhibit specific histone acetyltransferases. This inhibition could lead to altered gene expression profiles in cancer cell lines, indicating its potential role in cancer therapy.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties using various in vitro assays. Results indicated that this compound significantly reduced oxidative stress markers compared to untreated controls.
Case Study 2: Anti-inflammatory Potential
In an experimental model using LPS-induced inflammation, treatment with this compound resulted in decreased serum levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential.
Case Study 3: Enzyme Inhibition
Research demonstrated that this compound inhibited specific histone acetyltransferases. This led to reduced cell proliferation and increased apoptosis in cancer cell lines.
Data Table: Biological Activities of this compound
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | Case Study 1 |
| Anti-inflammatory | Decreased levels of TNF-α and IL-6 | Case Study 2 |
| Enzyme Inhibition | Inhibition of histone acetyltransferases | Case Study 3 |
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .
Comparison with Similar Compounds
Structural Variations
The compound is compared to structurally related esters with modifications in substituent positions, ring conformation, and functional groups (Table 1).
Table 1: Structural Comparison of Ethyl 3,3-Dimethyl-4-Oxocyclohexanecarboxylate and Analogues
Key Observations :
- Conformational Flexibility : Compounds like Ethyl 4-oxocyclohexanecarboxylate (unsubstituted) exhibit greater ring flexibility, while aryl-substituted derivatives (e.g., ) adopt distorted half-chair or envelope conformations due to bulky substituents .
- Electronic Effects: Aryl-substituted analogues (e.g., ) feature extended π-conjugation from the enone and aromatic systems, enhancing UV absorption properties compared to aliphatic derivatives .
Physical and Chemical Properties
Table 2: Physicochemical Data
Notes:
- The target compound’s higher molecular weight (198.26 g/mol) compared to mono-methyl analogues (184.23 g/mol) is attributed to the additional methyl group.
- Aryl-substituted derivatives (e.g., ) exhibit higher molecular weights (e.g., ~380 g/mol) due to chlorine and fluorine substituents .
Biological Activity
Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (EDMOC) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
EDMOC is characterized by its cyclohexane ring with a ketone and ester functional group. The molecular formula is , and it has a molecular weight of 212.29 g/mol. The structural features contribute to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
-
Antioxidant Properties :
Studies suggest that compounds similar to EDMOC exhibit significant antioxidant activity. They can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity is often measured using assays such as DPPH and FRAP. -
Anti-inflammatory Effects :
EDMOC may modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. -
Enzyme Inhibition :
Preliminary studies indicate that EDMOC could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, the inhibition of histone acetyltransferases has been documented for structurally related compounds, suggesting potential applications in cancer therapy through modulation of gene expression.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of EDMOC using various in vitro assays. The results demonstrated that EDMOC exhibited a significant reduction in oxidative stress markers in cultured cells when compared to untreated controls. The IC50 value for radical scavenging was found to be comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation induced by lipopolysaccharide (LPS), EDMOC treatment significantly decreased the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum samples. This suggests that EDMOC may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Study 3: Enzyme Inhibition
Research on enzyme inhibition revealed that EDMOC could inhibit specific histone acetyltransferases, leading to altered gene expression profiles in cancer cell lines. This inhibition was linked to reduced cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in oncology.
Data Table: Biological Activities of EDMOC
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For cyclohexanecarboxylate derivatives, polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity, while catalysts like BF₃·Et₂O can facilitate cyclization steps . Temperature gradients (e.g., 60–80°C) and pH adjustments during intermediate steps (e.g., esterification or ketone formation) are critical. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed hydrogen/carbon environments, confirming substituent positions and stereochemistry. For example, carbonyl (C=O) signals typically appear at ~200–210 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between isomers .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, particularly for derivatives with chiral centers .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 1–3 months). Monitor degradation via HPLC for purity loss or TLC for byproduct formation. Antioxidants (e.g., BHT) in storage solvents may mitigate oxidation .
Advanced Research Questions
Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound derivatives?
- Methodological Answer : Cross-validate results using multiple techniques. For instance, if DFT-calculated IR spectra conflict with experimental data, re-examine solvent effects or conformational flexibility in simulations. Compare X-ray crystallographic bond lengths/angles with computational geometry optimizations . Discrepancies in NMR chemical shifts may arise from dynamic effects (e.g., ring puckering in cyclohexane derivatives), requiring variable-temperature NMR studies .
Q. What mechanistic pathways explain the reactivity of this compound in oxidation and reduction reactions?
- Methodological Answer :
- Oxidation : Ketone groups (C=O) in the cyclohexane ring are resistant to further oxidation, but α-hydrogens may undergo elimination under strong oxidants (e.g., KMnO₄), forming conjugated dienes .
- Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol, while catalytic hydrogenation (Pd/C, H₂) saturates the cyclohexane ring, altering steric and electronic properties .
Q. How can computational modeling predict the bioactivity of Ethyl 3,3-dimethyl-4-oxocyhexanecarboxylate derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to target proteins (e.g., antimicrobial enzymes). MD simulations (100 ns) evaluate stability of ligand-receptor complexes. QSAR models trained on substituent effects (e.g., electron-withdrawing groups at C-3) can prioritize derivatives for synthesis .
Q. What strategies are effective for designing derivatives of this compound with enhanced biological activity?
- Methodological Answer : Introduce functional groups (e.g., sulfonamide, halogens) at the C-4 position to modulate lipophilicity and target interactions. For antimicrobial activity, compare minimal inhibitory concentrations (MICs) against Gram-positive/negative strains. For anticancer potential, screen cytotoxicity via MTT assays in cell lines (e.g., MCF-7) .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer : Identify bottlenecks via intermediate isolation and characterization. For example, steric hindrance from 3,3-dimethyl groups may slow nucleophilic attacks—substitute bulky bases (e.g., LDA) for milder conditions. Optimize protecting group strategies (e.g., Boc for amines) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
